3'-Deoxy-4-O-methylepisappanol
Overview
Description
Mechanism of Action
Mode of Action
It is known that this compound is a flavonoid , a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Result of Action
3’-Deoxy-4-O-methylepisappanol has been found to exhibit significant neuroprotective activity against glutamate-induced toxicity . This suggests that it may have potential therapeutic applications in conditions characterized by glutamate toxicity, such as certain neurological disorders.
Biochemical Analysis
Biochemical Properties
3’-Deoxy-4-O-methylepisappanol has antioxidant activity . It exhibits significant neuroprotective activity against glutamate-induced toxicity at concentrations ranging from 0.1 microM to 10 microM
Cellular Effects
It has been shown to exhibit significant neuroprotective activity against glutamate-induced toxicity , suggesting that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exhibit antioxidant activity , which suggests that it may interact with biomolecules involved in oxidative stress pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Deoxy-4-O-methylepisappanol can be synthesized through the extraction and isolation from Sappan Lignum. The process involves the use of solvents such as methanol for extraction, followed by chromatographic techniques to isolate the compound . The detailed synthetic route includes:
Extraction: The dried heartwood of Caesalpinia sappan is ground and extracted with methanol.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of 3’-Deoxy-4-O-methylepisappanol. The compound is primarily obtained through laboratory-scale extraction and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-4-O-methylepisappanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Ethers and esters.
Scientific Research Applications
3’-Deoxy-4-O-methylepisappanol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their derivatives.
Comparison with Similar Compounds
Similar Compounds
- Protosappanin A
- Sappanchalcone
- Sappanone B
- Brazilein
- 3-Deoxysappanchalcone
- 3-Deoxysappanone B
- Protosappanin B
- Isoprotosappanin B
- 3’-O-Methylbrazilin
- Brazilin
Uniqueness
3’-Deoxy-4-O-methylepisappanol is unique due to its specific structural features, such as the absence of a hydroxyl group at the 3’ position and the presence of a methoxy group at the 4-O position. These structural differences contribute to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
IUPAC Name |
(3R,4R)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDMATSOBGRQDO-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306176 | |
Record name | 3′-Deoxy-4-O-methylepisappanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052714-12-1 | |
Record name | 3′-Deoxy-4-O-methylepisappanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052714-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Deoxy-4-O-methylepisappanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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